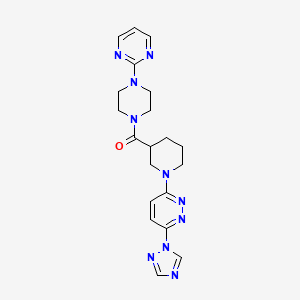

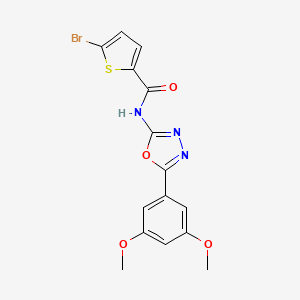

5-bromo-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-bromo-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of oxadiazoles, which are known for their diverse pharmacological activities. The compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

Organic Electronics and Optoelectronics

The functionalized derivatives of thiophene, including our compound of interest, have significantly contributed to the growth of organic electronics and optoelectronics. Researchers have explored their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs) . The bromo functionality at position 4 in our compound can serve as a useful handle for halogen exchange or coupling chemistry, making it valuable for designing novel electronic materials.

Agrochemical Applications

Thiophene-derived small organic molecules have found applications in agrochemicals. While specific studies on our compound are limited, its structural features suggest potential use as a building block for designing agrochemicals with improved efficacy and safety profiles .

Pharmaceutical Research

Thiophene derivatives have been investigated for their pharmaceutical properties. Our model compound, with an aldehyde group at position 3 and an amide group at position 2, offers synthetic versatility. Researchers can modify these functional groups to create derivatives with enhanced biological activity. For instance, the amide group facilitates functionalization, while the bromo functionality at position 4 allows for further derivatization .

Anti-Inflammatory Agents

Although direct studies on our compound are scarce, thiophene derivatives have demonstrated anti-inflammatory potential. Researchers have explored their effects on inflammatory pathways, making them interesting candidates for drug development .

Suzuki–Miyaura Coupling Reactions

Boron reagents, including boronic acids, play a crucial role in Suzuki–Miyaura coupling reactions. While not directly related to our compound, understanding the compatibility of boron reagents with thiophene derivatives can guide future synthetic strategies .

Materials Science and Functional Materials

Thiophene-based compounds contribute to materials science. Researchers have investigated their use in functional materials such as sensors, conductive polymers, and luminescent materials. Our compound’s unique features, including the bromo handle, could inspire novel material designs .

Mechanism of Action

Target of action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors could be potential targets for this compound.

Biochemical pathways

Again, without specific information, it’s hard to say exactly which pathways this compound affects. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that they may affect a wide range of biochemical pathways.

properties

IUPAC Name |

5-bromo-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3O4S/c1-21-9-5-8(6-10(7-9)22-2)14-18-19-15(23-14)17-13(20)11-3-4-12(16)24-11/h3-7H,1-2H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGDZISGKZCTPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-ethoxyphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2522052.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2522053.png)

![(3E)-3-[(3-chlorophenyl)methylidene]chromen-4-one](/img/structure/B2522057.png)

![Ethyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2522059.png)

![1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea](/img/structure/B2522060.png)

![methyl 6-ethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2522065.png)

![3-(2-methoxyethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2522067.png)